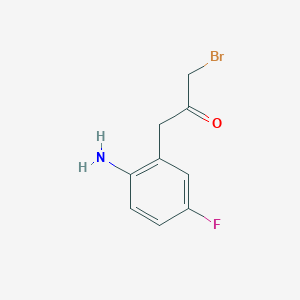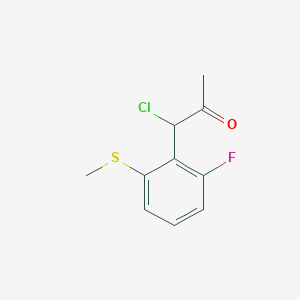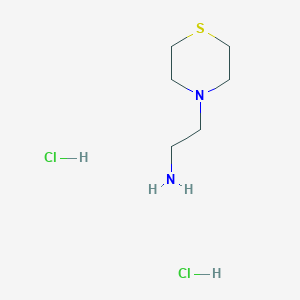
2-Thiomorpholinoethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomorpholinoethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2S and a molecular weight of 219.18 g/mol . It is a member of the thiomorpholine family, which contains a sulfur atom in the morpholine ring. This compound is primarily used in laboratory research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinoethan-1-amine dihydrochloride typically involves the reaction of thiomorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinoethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Thiomorpholinoethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinoethan-1-amine dihydrochloride involves its interaction with molecular targets that contain sulfur or amine groups. The compound can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. Specific pathways and targets are still under investigation, but its effects are likely related to its ability to alter the redox state of sulfur-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the ethylene diamine moiety.
Morpholine: Similar structure but contains an oxygen atom instead of sulfur.
Piperazine: Contains a similar ring structure but lacks the sulfur atom.
Uniqueness
2-Thiomorpholinoethan-1-amine dihydrochloride is unique due to the presence of both sulfur and amine groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H16Cl2N2S |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2S.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H |
InChI Key |
PXXUFYAHPGDAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



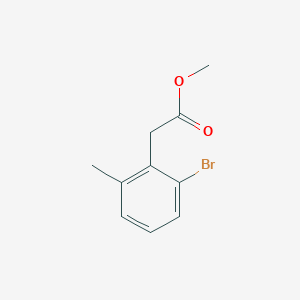
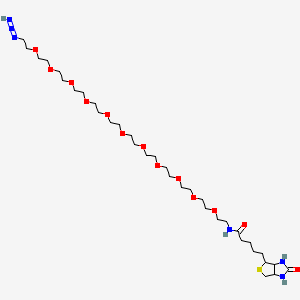

![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
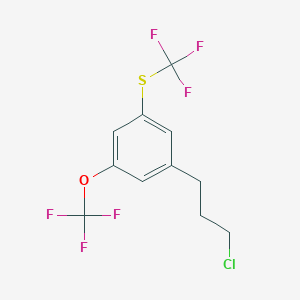
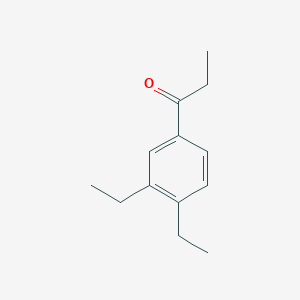
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)


